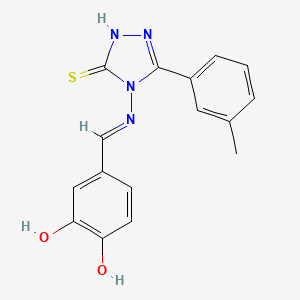
4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dihydroxybenzylidene group, and a thione group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Dihydroxybenzylidene Group: The dihydroxybenzylidene group is introduced through a condensation reaction between 3,4-dihydroxybenzaldehyde and the amino group of the triazole derivative.
Formation of the Thione Group: The thione group is formed by the reaction of the triazole derivative with sulfur or sulfur-containing reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the thione group, resulting in the formation of corresponding amine or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools and probes.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-Dihydroxybenzylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure with a para-tolyl group instead of a meta-tolyl group.
4-((3,4-Dihydroxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure with a phenyl group instead of a tolyl group.
4-((3,4-Dihydroxybenzylidene)amino)-3-(m-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure with a methoxyphenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dihydroxybenzylidene and thione groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
478256-29-0 |
|---|---|
Formule moléculaire |
C16H14N4O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-10-3-2-4-12(7-10)15-18-19-16(23)20(15)17-9-11-5-6-13(21)14(22)8-11/h2-9,21-22H,1H3,(H,19,23)/b17-9+ |
Clé InChI |
QSHQLBBKYXXYIV-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)
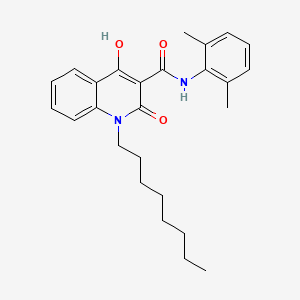

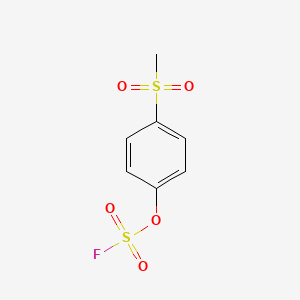
![3-{[1-Hydroxy-4-((E)-{3-[(methylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052752.png)
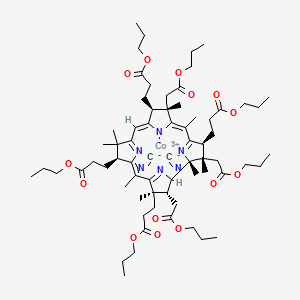
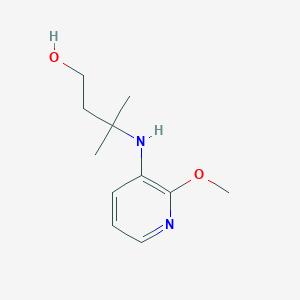
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
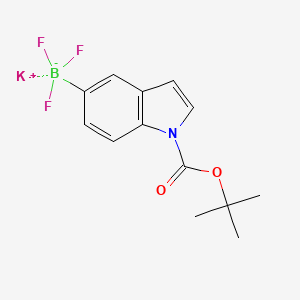
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)
